molecular formula C17H16ClN3O3S B7715967 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B7715967
M. Wt: 377.8 g/mol
InChI Key: NPYFIMVOLUWZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has been developed for cancer treatment. This compound has shown promising results in pre-clinical studies and is currently being investigated for its potential use in clinical trials.

Mechanism of Action

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide inhibits MELK activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to the kinase domain, thereby inhibiting the kinase activity of MELK. Inhibition of MELK activity leads to decreased phosphorylation of downstream targets, which ultimately results in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to inhibit tumor growth in various animal models of cancer, including breast, lung, and pancreatic cancer. 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a potent inhibitor of MELK activity and has shown promising results in pre-clinical studies. However, there are some limitations to its use in lab experiments. 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, the mechanism of action of 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.

Future Directions

Despite these limitations, 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has shown great potential as a cancer therapy. Future research should focus on further elucidating the mechanism of action of 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide and identifying biomarkers that can predict its efficacy in different types of cancer. Additionally, the development of more efficient and cost-effective synthesis methods for 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide would facilitate its use in clinical trials. Overall, the promising results of pre-clinical studies suggest that 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has the potential to become a valuable addition to the arsenal of cancer therapies.

Synthesis Methods

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a complex molecule that requires a multi-step synthesis process. The first step involves the synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the serine/threonine protein kinase, MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in various types of cancer cells. Inhibition of MELK activity leads to decreased cell proliferation and increased apoptosis, making it an attractive target for cancer therapy. 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells.

properties

IUPAC Name

4-chloro-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-11-5-3-4-6-15(11)16-19-17(24-20-16)12(2)21-25(22,23)14-9-7-13(18)8-10-14/h3-10,12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYFIMVOLUWZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide

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